5-Cyano-2,3-dimethyl-2H-indazole (CAS 1234616-59-1): A Comprehensive Guide to Synthesis, Functionalization, and Medicinal Chemistry Applications
5-Cyano-2,3-dimethyl-2H-indazole (CAS 1234616-59-1): A Comprehensive Guide to Synthesis, Functionalization, and Medicinal Chemistry Applications
Executive Summary
In the landscape of modern drug discovery, the 2H-indazole scaffold has emerged as a privileged pharmacophore, particularly in the design of targeted kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. 5-Cyano-2,3-dimethyl-2H-indazole (CAS: 1234616-59-1) represents a highly versatile, functionalized building block. Unlike the thermodynamically favored 1H-indazole tautomer, the 2H-indazole geometry provides unique spatial vectors that perfectly align with the hydrophobic pockets of ATP-binding clefts in kinases such as VEGFR and PDGFR [1, 6].
As a Senior Application Scientist, I have structured this technical guide to move beyond mere chemical properties. This whitepaper explores the causality behind the 2H-indazole's efficacy, details regioselective synthetic methodologies, and provides self-validating protocols for its downstream functionalization.
Chemical Identity and Physicochemical Profiling
Before integrating this building block into a synthetic pipeline, it is critical to understand its baseline physicochemical parameters. The cyano group at the C5 position acts as a strong electron-withdrawing group (EWG), which modulates the electron density of the indazole core, thereby increasing its metabolic stability against oxidative degradation.
Table 1: Physicochemical Properties of 5-Cyano-2,3-dimethyl-2H-indazole
| Property | Value / Description |
| IUPAC Name | 2,3-Dimethyl-2H-indazole-5-carbonitrile |
| CAS Registry Number | 1234616-59-1 [1] |
| Molecular Formula | C10H9N3 |
| Molecular Weight | 171.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, and Dichloromethane; Insoluble in Water |
| Structural Role | Precursor for bioisosteres (tetrazoles), amides, and primary amines |
Structural Causality: The 2H-Indazole in Medicinal Chemistry
Why do medicinal chemists intentionally target the 2H-indazole core despite the synthetic challenges associated with its regioselectivity?
The answer lies in vector geometry . While 1H-indazoles are thermodynamically more stable, 2H-indazoles project their N2-alkyl and C3-alkyl substituents at a wider angle. When a drug molecule enters the ATP-binding cleft of a kinase (e.g., VEGFR2, a target of the 2H-indazole-containing drug Pazopanib[3, 4]), the N1 and N2 atoms interact with the hinge region via hydrogen bonding. The 2,3-dimethyl groups are precisely angled to occupy an adjacent hydrophobic pocket, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect [6].
Furthermore, the 5-cyano group serves a dual purpose:
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Metabolic Shielding: It blocks the C5 position, a common "soft spot" for Cytochrome P450-mediated aromatic hydroxylation.
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Synthetic Handle: It acts as a linear, solvent-exposed vector that can be transformed into a tetrazole (a carboxylic acid bioisostere) or an amide to engage in secondary hydrogen bonding with solvent-exposed residues [6].
Fig 1: Pharmacophore model of 2H-indazole core binding within a kinase ATP-binding cleft.
Synthetic Methodologies: Accessing the 2H-Indazole Core
The primary challenge in synthesizing 2,3-dimethyl-2H-indazoles is avoiding the formation of the 1H-isomer. Direct methylation of 3-methyl-1H-indazole-5-carbonitrile typically yields a mixture of 1-methyl and 2-methyl isomers, requiring tedious chromatographic separation.
To ensure a high-yielding, scalable process, a regioselective condensation-cyclization approach is preferred. By reacting an ortho-haloacetophenone with methylhydrazine, the condensation strictly dictates the position of the N-methyl group, forcing the cyclization into the 2H-configuration [5].
Fig 2: Regioselective synthetic workflow for 5-Cyano-2,3-dimethyl-2H-indazole via SNAr cyclization.
Protocol 1: Regioselective Synthesis of 5-Cyano-2,3-dimethyl-2H-indazole
This protocol utilizes an SNAr-driven cyclization, providing a self-validating system where the disappearance of the highly polar hydrazine intermediate directly correlates with product formation.
Reagents & Materials:
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2-Fluoro-5-cyanoacetophenone (1.0 equiv, 10 mmol)
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Methylhydrazine (1.5 equiv, 15 mmol) (Caution: Highly toxic and flammable)
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Glacial Acetic Acid (Catalytic, 0.1 equiv)
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Ethanol (Anhydrous, 30 mL)
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Potassium Carbonate (K2CO3) (2.0 equiv, 20 mmol)
Step-by-Step Methodology:
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Hydrazone Formation: Dissolve 2-fluoro-5-cyanoacetophenone in 20 mL of anhydrous ethanol in a round-bottom flask under an argon atmosphere. Add catalytic glacial acetic acid.
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Condensation: Cool the mixture to 0 °C. Add methylhydrazine dropwise over 10 minutes. Stir at room temperature for 2 hours. In-process control: TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting ketone.
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Cyclization: Add K2CO3 (2.0 equiv) to the reaction mixture. Attach a reflux condenser and heat the mixture to 85 °C (reflux) for 12 hours. The base facilitates the intramolecular Nucleophilic Aromatic Substitution (SNAr) of the fluoride by the secondary amine of the hydrazone.
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Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Extract the aqueous layer twice more with EtOAc.
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield 5-Cyano-2,3-dimethyl-2H-indazole as a pale yellow solid.
Downstream Functionalization: Transforming the Nitrile
In drug development, the cyano group is frequently converted into a 1H-tetrazole. Tetrazoles are excellent bioisosteres for carboxylic acids; they possess a similar pKa (~4.5) and planar geometry but exhibit superior metabolic stability and membrane permeability.
Protocol 2: Conversion of 5-Cyano to 5-(1H-Tetrazol-5-yl)-2,3-dimethyl-2H-indazole
This protocol employs a zinc-catalyzed[3+2] cycloaddition. The self-validation lies in the acidification step: the tetrazole product will selectively precipitate at pH ~2-3, confirming successful conversion.
Step-by-Step Methodology:
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Reaction Setup: In a pressure vial, dissolve 5-Cyano-2,3-dimethyl-2H-indazole (1.0 equiv, 5 mmol) in 15 mL of DMF.
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Reagent Addition: Add Sodium Azide (NaN3) (3.0 equiv, 15 mmol) and Zinc Bromide (ZnBr2) (1.0 equiv, 5 mmol). Note: ZnBr2 acts as a Lewis acid, activating the nitrile carbon for nucleophilic attack by the azide.
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Cycloaddition: Seal the vial and heat to 120 °C for 16 hours behind a blast shield.
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Workup & Precipitation: Cool the reaction to room temperature. Pour the mixture into 50 mL of 1M NaOH to dissolve the zinc salts and the acidic tetrazole. Wash the basic aqueous layer with Ethyl Acetate (2 x 20 mL) to remove unreacted starting material.
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Isolation: Carefully acidify the aqueous layer with 2M HCl to pH 2.5. The product, 5-(1H-tetrazol-5-yl)-2,3-dimethyl-2H-indazole, will crash out as a white precipitate. Filter, wash with cold water, and dry under vacuum.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 5-Cyano-2,3-dimethyl-2H-indazole, the following analytical parameters must be validated:
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LC-MS (ESI+): The target mass is 171.20 g/mol . The mass spectrum should display a distinct [M+H]+ peak at m/z 172.2.
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1H-NMR (400 MHz, DMSO-d6):
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The defining feature of the 2,3-dimethyl-2H-indazole core is the N-methyl singlet, which typically shifts further downfield (~4.05 ppm) compared to the 1H-isomer (~4.00 ppm), due to the distinct electronic environment of the N2 position [5].
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The C3-methyl group will appear as a sharp singlet around 2.60 - 2.70 ppm.
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The aromatic protons will appear in the 7.20 - 8.20 ppm range, with the C4 proton (adjacent to the cyano group) showing characteristic meta-coupling.
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References
- ChemScene. "2,3-Dimethyl-2H-indazole-5-carbonitrile | ChemScene".
- Combi-Blocks. "7 - Combi-Blocks: Other Azoles".
- BenchChem. "A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor".
- New Drug Approvals. "pazopanib | New Drug Approvals".
- Thieme-connect.
- Journal of Medicinal Chemistry - ACS Publications. "Discovery, Synthesis, and Evaluation of Novel Dual Inhibitors of a Vascular Endothelial Growth Factor Receptor and Poly(ADP-Ribose) Polymerase for BRCA Wild-Type Breast Cancer Therapy".
